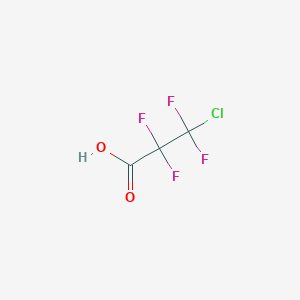

3-Chlorotetrafluoropropionic acid

Description

The exact mass of the compound 3-Chlorotetrafluoropropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chlorotetrafluoropropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorotetrafluoropropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,2,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4O2/c4-3(7,8)2(5,6)1(9)10/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRMCFMZGRJXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382111 | |

| Record name | 3-Chloro-2,2,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-82-5 | |

| Record name | 3-Chloro-2,2,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,2,3,3-tetrafluoropropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 3-Chlorotetrafluoropropionic acid

An In-depth Technical Guide to the Chemical Properties of 3-Chlorotetrafluoropropionic Acid

Executive Summary: This guide provides a comprehensive overview of the (CAS No. 661-82-5), a specialized halogenated carboxylic acid. Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data on its physicochemical characteristics, acidity, spectroscopic profile, reactivity, and safety considerations. Due to its highly fluorinated structure, 3-Chlorotetrafluoropropionic acid exhibits strong acidity and serves as a versatile building block in organic synthesis for creating advanced materials and pharmaceuticals. This guide bridges existing data with expert analysis to provide a practical reference for laboratory applications.

Introduction

3-Chloro-2,2,3,3-tetrafluoropropionic acid, hereafter referred to as 3-Chlorotetrafluoropropionic acid, is a significant member of the halogenated carboxylic acid family. Its structure, which features a short carbon chain heavily substituted with electronegative fluorine and chlorine atoms, imparts unique chemical characteristics that are highly valuable in specialized synthesis. This compound is recognized as a key intermediate for introducing fluorinated moieties into larger molecules, thereby enhancing their thermal stability, chemical resistance, and biological activity.[1] Its utility spans various fields, including the synthesis of fluorinated polymers, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties

3-Chlorotetrafluoropropionic acid is a colorless to nearly colorless liquid characterized by a pungent odor.[3] It is soluble in water and common organic alcohols.[3] A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 661-82-5 | [4] |

| Molecular Formula | C₃HClF₄O₂ | [4] |

| Molecular Weight | 180.49 g/mol | [4] |

| IUPAC Name | 3-chloro-2,2,3,3-tetrafluoropropanoic acid | [4] |

| Density | 1.63 g/cm³ | N/A |

| Boiling Point | 131 °C | N/A |

| Melting Point | 13 °C | N/A |

Acidity and pKa Analysis

The strong acidity of these compounds is a direct consequence of the powerful inductive electron-withdrawing effect of the fluorine atoms. This effect stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation, making the loss of a proton (H⁺) more favorable. In 3-Chlorotetrafluoropropionic acid, the presence of four fluorine atoms and one chlorine atom on the carbons adjacent to the carboxyl group creates a significant dipole, strongly pulling electron density away from the carboxylic acid moiety.

Expert Estimation: Based on the established trends for short-chain halogenated acids, it is projected that the pKa of 3-Chlorotetrafluoropropionic acid is in the range of 0 to -1 . This classifies it as a very strong organic acid, significantly stronger than non-halogenated counterparts like propionic acid (pKa ≈ 4.87). This high acidity is a critical factor in its reactivity and dictates its behavior in both aqueous and non-aqueous media.

Spectroscopic Profile

Experimental spectroscopic data for 3-Chlorotetrafluoropropionic acid is not widely available in public databases. However, a predictive analysis based on its structure allows for the characterization of its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing a single peak for the acidic proton of the carboxyl group (-COOH). Its chemical shift would be highly dependent on the solvent and concentration but is typically expected in the downfield region (>10 ppm).

-

¹³C NMR: The spectrum would display three distinct carbon signals: one for the carbonyl carbon (-COOH), and two for the fluorinated carbons (-CF₂- and -CClF-). The carbonyl carbon signal would appear around 160-170 ppm. The signals for the fluorinated carbons would show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This is the most informative NMR technique for this molecule. Two distinct signals are expected, corresponding to the two different chemical environments of the fluorine atoms (-CF₂- and -CClF-). The chemical shift ranges for fluorines attached to saturated carbons typically fall between +80 and +140 ppm relative to CFCl₃.[8] The signals would likely appear as complex multiplets due to fluorine-fluorine (F-F) coupling.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic peaks for the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A sharp and strong C=O (carbonyl) stretching band around 1700-1750 cm⁻¹.

-

Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180 (for ³⁵Cl) and 182 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. A prominent fragment would be the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 135/137.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chlorotetrafluoropropionic acid is governed by its carboxylic acid functional group, which is activated by the adjacent electron-withdrawing haloalkyl chain.

Caption: Key reactive sites of 3-Chlorotetrafluoropropionic acid.

Nucleophilic Acyl Substitution

Like other carboxylic acids, it readily undergoes nucleophilic acyl substitution to form a variety of derivatives. The high electrophilicity of its carbonyl carbon makes these reactions particularly efficient.

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reacts with amines, often requiring an activating agent like DCC (dicyclohexylcarbodiimide), to produce amides.

-

Acyl Halide Formation: Can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reduction

The carboxylic acid group can be reduced to a primary alcohol (3-chloro-2,2,3,3-tetrafluoropropan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation Reactions

While generally stable, certain silver salts of carboxylic acids can undergo decarboxylative halogenation (Hunsdiecker reaction), which could potentially be applied to synthesize haloalkanes.

Safety and Handling

3-Chlorotetrafluoropropionic acid is classified as a corrosive material and a dangerous good for transport.

-

UN Number: UN3265

-

Hazard Class: 8 (Corrosive)

Handling Protocols:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Store in a tightly closed, corrosion-resistant container in a cool, dry place.

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

-

In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes. Seek prompt medical attention.

Conclusion

3-Chlorotetrafluoropropionic acid is a highly functionalized organic compound with a distinct set of chemical properties driven by its dense halogenation. Its strong acidity, coupled with the reactivity of its carboxyl group, makes it a potent and versatile reagent for introducing chloro-tetrafluoro-propyl moieties in advanced organic synthesis. While a lack of public spectroscopic data necessitates predictive analysis for characterization, its physical properties and expected reactivity provide a solid foundation for its application by researchers and drug development professionals aiming to create novel molecules with enhanced performance characteristics.

References

- Goss, K. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]

- ACS Fall 2025. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. American Chemical Society.

- The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ResearchGate. (2008).

- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - NIH. (2021). Environmental Science & Technology, 55(22), 15197–15207. [Link]

- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids - R Discovery. (2007). Environmental Science & Technology.

- 661-82-5 | 3-Chlorotetrafluoropropionic acid - Fluoromart.

- NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts | Scilit. (1963). The Journal of Chemical Physics.

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.

- GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (2013). Pharmaceutical Technology, 37(10).

- 19Flourine NMR - University of Ottawa.

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.

- SDBS: Spectral Database for Organic Compounds - Clark Physical Sciences Library.

- 3-Chloro-2,2,3,3-tetrafluoropropionic acid - Chem-Impex.

- 3-CHLOROTETRAFLUOROPROPIONIC ACID | 661-82-5 - ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2021). Journal of King Saud University - Science, 33(7), 101567. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 3-CHLOROTETRAFLUOROPROPIONIC ACID | 661-82-5 [chemicalbook.com]

- 5. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 19F [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to 3-Chloro-2,2,3,3-tetrafluoropropanoic Acid (CAS 661-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

3-Chloro-2,2,3,3-tetrafluoropropanoic acid, registered under CAS number 661-82-5, is a halogenated carboxylic acid of significant interest in various fields of chemical synthesis. Its unique molecular architecture, featuring a short carbon chain with a high degree of fluorination and a terminal chlorine atom, imparts distinct physicochemical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and materials science. The presence of both fluorine and chlorine atoms allows for selective chemical modifications, making it a versatile tool for introducing fluorinated moieties into more complex molecules.[1]

Physicochemical Properties: A Quantitative Overview

The distinct properties of 3-Chloro-2,2,3,3-tetrafluoropropanoic acid are a direct consequence of its structure. The high electronegativity of the fluorine atoms significantly influences the acidity of the carboxylic group and the overall stability of the molecule. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Registry Number | 661-82-5 | [2] |

| IUPAC Name | 3-chloro-2,2,3,3-tetrafluoropropanoic acid | |

| Molecular Formula | C₃HClF₄O₂ | [1] |

| Molecular Weight | 180.48 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 131 °C | [1] |

| Melting Point | 13 °C (lit.) | [2] |

| Density | 1.63 g/mL | [1] |

| Refractive Index (n20D) | 1.34 | [1] |

Reactivity and Chemical Behavior: A Field-Proven Perspective

The reactivity of 3-Chloro-2,2,3,3-tetrafluoropropanoic acid is dominated by the carboxylic acid functional group, though the presence of the halogen atoms on the alkyl chain also plays a crucial role in its chemical behavior.

Acidity and the Influence of Fluorine

The electron-withdrawing nature of the four fluorine atoms significantly increases the acidity of the carboxyl proton, making it a relatively strong organic acid. This enhanced acidity is a key feature for its use in various chemical transformations where proton donation or carboxylate formation is required.

Typical Reactions of the Carboxyl Group

As a carboxylic acid, it undergoes a range of standard transformations to produce various derivatives. These reactions are fundamental to its application as a synthetic building block.

-

Esterification: The formation of esters is a common reaction. For instance, its methyl ester, Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate (CAS 127589-63-3), can be synthesized through standard esterification protocols.[3] A general and effective method for converting carboxylic acids to their corresponding acyl chlorides, which are highly reactive intermediates for esterification, involves the use of thionyl chloride (SOCl₂).[4][5] The resulting acyl chloride can then be reacted with an alcohol to yield the desired ester.

-

Amide Bond Formation: The synthesis of amides from 3-Chloro-2,2,3,3-tetrafluoropropanoic acid is another critical transformation, particularly in the synthesis of bioactive molecules. Standard peptide coupling reagents can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium salts.[6] The in-situ formation of acyl fluorides has also emerged as an efficient method for coupling sterically hindered substrates.[7][8]

The diagram below illustrates the central role of 3-Chloro-2,2,3,3-tetrafluoropropanoic acid in accessing key derivatives.

Caption: Synthesis of key derivatives from CAS 661-82-5.

Applications in Research and Development

The unique combination of a carboxylic acid function with a polychlorofluorinated alkyl chain makes CAS 661-82-5 a valuable tool in several areas of research and development.

Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and pesticides.[1] 3-Chloro-2,2,3,3-tetrafluoropropanoic acid serves as a key intermediate for incorporating the C₃ClF₄O₂ moiety into larger, more complex molecules. Its derivatives can be explored for a wide range of biological activities.

Materials Science

In the field of materials science, this compound is utilized in the synthesis of fluorinated polymers and surfactants.[1] The incorporation of fluorinated segments can significantly alter the surface properties, thermal stability, and chemical resistance of materials, leading to applications in high-performance coatings and specialty polymers.

Experimental Protocols: A Practical Approach

Synthesis of Acyl Chlorides from Carboxylic Acids using Thionyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a common and crucial first step for many subsequent reactions. The following is a general protocol that can be adapted for 3-Chloro-2,2,3,3-tetrafluoropropanoic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Carefully add thionyl chloride (SOCl₂) (typically 2.0 equivalents) to the flask. This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts with moisture to release toxic gases.

-

Reaction: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is often used in the next step without further purification.

Caption: Workflow for Acyl Chloride Synthesis.

General Protocol for Amide Bond Formation

The following is a general procedure for the synthesis of amides from a carboxylic acid using a phosphonium-based coupling agent.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the carboxylic acid (1.0 equivalent), the amine (1.1-1.5 equivalents), and a suitable coupling agent (e.g., HATU, PyBOP; 1.1-1.5 equivalents).

-

Solvent and Base: Add a dry, aprotic solvent (e.g., DMF, CH₂Cl₂) and a non-nucleophilic base (e.g., DIPEA, triethylamine; 2-3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Safety and Handling

3-Chloro-2,2,3,3-tetrafluoropropanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.[2] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[2]

Conclusion

3-Chloro-2,2,3,3-tetrafluoropropanoic acid (CAS 661-82-5) is a valuable and versatile fluorinated building block with a unique set of physicochemical properties. Its strong acidity and the reactivity of its carboxyl group allow for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

3-CHLORO-2,2,3,3-TETRAFLUOROPROPANOIC ACID, N,N-DIMETHYLHYDRAZIDE. SpectraBase. Retrieved from [Link]

-

Procedure - Organic Syntheses. Retrieved from [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]

-

Carboxyl Reactivity - MSU chemistry. Retrieved from [Link]

-

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | C4H3ClF4O2 | CID 2782496 - PubChem. Retrieved from [Link]

-

Alpha Halogenation of Carboxylic Acids - Chemistry Steps. Retrieved from [Link]

-

Video: α-Halogenation of Carboxylic Acid Derivatives: Overview - JoVE. (2025-05-22). Retrieved from [Link]

- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents.

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008-06-23). Retrieved from [Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015-12-21). Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

- US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents.

-

Amide bond formation by using amino acid fluorides - Semantic Scholar. Retrieved from [Link]

-

Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. (2020-03-16). Polish Journal of Environmental Studies. Retrieved from [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC. Retrieved from [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis | Accounts of Chemical Research - ACS Publications. (2022-11-22). Retrieved from [Link]

-

SAFETY DATA SHEET - Airgas. (2021-08-13). Retrieved from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Propanoic acid, 3-chloro- - the NIST WebBook. Retrieved from [Link]

-

Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester - the NIST WebBook. Retrieved from [Link]

-

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. Retrieved from [Link]

-

2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem. Retrieved from [Link]

-

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228 - PubChem. Retrieved from [Link]

-

3-Chloro-2-fluoro-propanoic acid | C3H4ClFO2 | CID 13781598 - PubChem. Retrieved from [Link]

- CN103819329A - Preparation method for 3-chloropropionylchloride - Google Patents.

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

-

Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (2024-04-09). Retrieved from [Link]

-

Propanoic acid, 2,2,3,3-tetrafluoro-, ammonium salt (1:1) - CAS Common Chemistry. Retrieved from [Link]

-

Succinic acid, 2-chloro-6-fluorophenyl 2,2,3,3-tetrafluoropropyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [Link]

-

3-chloro-3,3-difluoropropanoic acid (C3H3ClF2O2) - PubChemLite. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | C4H3ClF4O2 | CID 2782496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 6. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 3-Chlorotetrafluoropropionic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-chlorotetrafluoropropionic acid (ClCF₂CF₂COOH), a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Elucidation Imperative

3-Chlorotetrafluoropropionic acid is a halogenated carboxylic acid with a unique molecular architecture. Its tetrafluorinated backbone and terminal chloro- and carboxylic acid functionalities impart distinct physicochemical properties. Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its reactivity and interactions in various chemical and biological systems. This guide synthesizes theoretical predictions and data from analogous compounds to provide a robust framework for the spectroscopic analysis of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-chlorotetrafluoropropionic acid. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H | 10 - 13 | Singlet (broad) | - |

| ¹⁹F (a) | -115 to -125 | Triplet | ³J(Fₐ-Fᵦ) ≈ 5-15 Hz |

| ¹⁹F (b) | -130 to -140 | Triplet | ³J(Fₐ-Fᵦ) ≈ 5-15 Hz |

| ¹³C (C=O) | 160 - 170 | Triplet | ²J(C-Fᵦ) ≈ 25-35 Hz |

| ¹³C (CF₂COOH) | 110 - 120 (t) | Triplet of Triplets | ¹J(C-Fᵦ) ≈ 250-300 Hz, ²J(C-Fₐ) ≈ 20-30 Hz |

| ¹³C (ClCF₂) | 115 - 125 (t) | Triplet of Triplets | ¹J(C-Fₐ) ≈ 250-300 Hz, ²J(C-Fᵦ) ≈ 20-30 Hz |

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1700-1730 | C=O stretch | Carboxylic Acid |

| 1100-1300 | C-F stretch (strong) | Fluorocarbon |

| 700-800 | C-Cl stretch | Chloroalkane |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 196/198 | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 151/153 | [M - COOH]⁺ |

| 101 | [C₂F₄Cl]⁺ |

| 95 | [C₂F₃O]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [COOH]⁺ |

In-Depth Spectroscopic Analysis and Interpretation

The following sections provide a detailed rationale for the predicted spectroscopic data, drawing upon fundamental principles and comparisons with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of 3-chlorotetrafluoropropionic acid.

The ¹H NMR spectrum is predicted to be relatively simple, exhibiting a single broad singlet in the downfield region of 10-13 ppm. This signal corresponds to the acidic proton of the carboxylic acid group. The broadness of the peak is a characteristic feature of acidic protons due to hydrogen bonding and chemical exchange.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1] For 3-chlorotetrafluoropropionic acid, two distinct fluorine environments are expected, labeled as Fₐ (adjacent to the chlorine atom) and Fᵦ (adjacent to the carboxylic acid group).

-

Fₐ (-CF₂Cl): This fluorine is expected to resonate at approximately -115 to -125 ppm. The electron-withdrawing chlorine atom will deshield these fluorine nuclei. The signal will appear as a triplet due to coupling with the two adjacent Fᵦ nuclei (³J(Fₐ-Fᵦ) ≈ 5-15 Hz).

-

Fᵦ (-CF₂COOH): This fluorine is expected to resonate further upfield, around -130 to -140 ppm, due to the influence of the adjacent carboxylic acid group. This signal will also be a triplet due to coupling with the two Fₐ nuclei (³J(Fₐ-Fᵦ) ≈ 5-15 Hz).

The prediction of these chemical shifts is supported by computational studies on perfluorinated carboxylic acids which show that the chemical shifts of CF₂ groups typically fall between 110 and 130 ppm.[2]

The ¹³C NMR spectrum will provide information about the carbon skeleton. Three distinct carbon signals are anticipated:

-

Carbonyl Carbon (C=O): This carbon will appear in the downfield region (160-170 ppm), characteristic of carboxylic acids. It is expected to be a triplet due to coupling with the two adjacent Fᵦ fluorines (²J(C-Fᵦ) ≈ 25-35 Hz).

-

CF₂ Carbon adjacent to COOH: This carbon will be significantly deshielded by the directly attached fluorine atoms and the adjacent carboxylic acid group, resonating around 110-120 ppm. The signal will be a triplet of triplets due to large one-bond coupling to the two Fᵦ fluorines (¹J(C-Fᵦ) ≈ 250-300 Hz) and smaller two-bond coupling to the two Fₐ fluorines (²J(C-Fₐ) ≈ 20-30 Hz).

-

CF₂ Carbon adjacent to Cl: This carbon is also directly bonded to two fluorine atoms and will resonate in a similar region to the other CF₂ carbon, around 115-125 ppm. The signal will be a triplet of triplets due to one-bond coupling to the Fₐ fluorines (¹J(C-Fₐ) ≈ 250-300 Hz) and two-bond coupling to the Fᵦ fluorines (²J(C-Fᵦ) ≈ 20-30 Hz).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The characteristic absorption bands for perfluorocarboxylic acids include a broad O-H stretch and a strong C=O stretch.[3]

-

O-H Stretch (2500-3300 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch (1700-1730 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the carboxylic acid.

-

C-F Stretches (1100-1300 cm⁻¹): Very strong and complex absorption bands in this region are characteristic of the C-F stretching vibrations of the fluorinated alkyl chain.

-

C-Cl Stretch (700-800 cm⁻¹): A moderate to strong absorption in this region is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 196 and 198, with a characteristic 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation Pattern: The fragmentation of halogenated carboxylic acids is influenced by the presence of the halogen and the carboxylic acid group. Common fragmentation pathways for 3-chlorotetrafluoropropionic acid are predicted to include:

-

Loss of the carboxylic acid group ([M - COOH]⁺) at m/z 151/153.

-

Cleavage of the C-C bond to give [C₂F₄Cl]⁺ at m/z 101.

-

Other characteristic fragments such as [C₂F₃O]⁺ (m/z 95), [CF₃]⁺ (m/z 69), and [COOH]⁺ (m/z 45).

-

Experimental Protocols: A Self-Validating System

To obtain high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-chlorotetrafluoropropionic acid in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum if necessary.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and will likely produce a characteristic fragmentation pattern. Electrospray Ionization (ESI) may be suitable for LC-MS analysis.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution mass data.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 3-chlorotetrafluoropropionic acid.

Figure 1. Workflow for the spectroscopic analysis of 3-chlorotetrafluoropropionic acid.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 3-chlorotetrafluoropropionic acid. By combining theoretical knowledge with data from analogous compounds, this document serves as a valuable resource for researchers working with this and other fluorinated molecules. The outlined experimental protocols and workflow provide a systematic approach to ensure the acquisition of high-quality data for accurate structural elucidation and characterization.

References

-

Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Kümmerer, K., & Hempel, M. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Magnetic Resonance in Chemistry, 47(10), 896–903. [Link]

Sources

theoretical studies of halogenated propionic acids

An In-depth Technical Guide to the Theoretical Study of Halogenated Propionic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated propionic acids represent a fascinating class of molecules, embodying a duality that makes them compelling subjects for theoretical investigation. On one hand, they are versatile building blocks in organic synthesis and precursors for pharmaceuticals; on the other, many are persistent environmental pollutants with complex degradation pathways.[1][2] This guide serves as a technical resource for researchers employing computational chemistry to unravel the intricate physicochemical properties of these compounds. We will move beyond simple procedural descriptions to explore the underlying causality of methodological choices, providing field-proven insights into conformational analysis, acidity prediction, reactivity modeling, and the interpretation of spectroscopic data. This document is structured to empower both computational chemists and experimentalists to leverage theoretical studies for predicting molecular behavior, guiding experimental design, and accelerating research and development.

The Computational Imperative: Why Model Halogenated Propionic Acids?

The strategic placement of one or more halogen atoms (F, Cl, Br, I) onto a propionic acid scaffold dramatically alters its electronic structure, size, and intermolecular interactions. These modifications directly influence acidity, reactivity, conformational preference, and biological activity. Experimental characterization alone can be resource-intensive and may not fully elucidate transient states or complex reaction mechanisms. Theoretical studies, primarily using quantum chemical methods, offer a powerful and cost-effective alternative for:

-

Predicting Fundamental Properties: Accurately calculating gas-phase acidities, pKa values in solution, and rotational energy barriers.[3][4]

-

Elucidating Reaction Mechanisms: Mapping reaction pathways, identifying transition states, and calculating activation energies for processes like nucleophilic substitution, elimination, and enzymatic degradation.[5]

-

Interpreting Spectroscopic Data: Assigning vibrational modes in infrared (IR) and Raman spectra, and predicting NMR chemical shifts to confirm molecular structures.[6][7]

-

Understanding Intermolecular Forces: Probing non-covalent interactions, such as the increasingly important halogen bond, which can dictate crystal packing and ligand-receptor binding.[8][9]

-

Guiding Rational Design: Modifying halogen substitution patterns to tune properties for specific applications, from creating more potent drug candidates to designing more readily degradable environmental compounds.

This guide provides the theoretical foundation and practical protocols to address these objectives.

The Theoretical Toolkit: Core Methodologies and Best Practices

The accuracy of any computational study hinges on the appropriate selection of theoretical methods and basis sets. For halogenated compounds, this choice is particularly critical due to the presence of heavy atoms with many electrons and the importance of electron correlation and polarization effects.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) represents the most common approach for studying molecules of this size, offering an excellent balance of computational cost and accuracy.

-

Expertise & Causality: The choice of the functional is paramount.

-

Hybrid Functionals (e.g., B3LYP): Often a reliable starting point for geometry optimizations and frequency calculations of well-behaved, stable molecules.

-

Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These are generally superior for describing systems where charge transfer or non-covalent interactions are important, such as reaction transition states or halogen-bonded complexes.[10] The inclusion of empirical dispersion corrections (e.g., the "-D3" suffix) is highly recommended to accurately capture van der Waals forces.

-

Meta-GGA Functionals (e.g., M06-2X): Known for their broad applicability and good performance for thermochemistry, kinetics, and non-covalent interactions.

-

Basis Sets: The Language of Electrons

The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Expertise & Causality:

-

Pople-style Basis Sets (e.g., 6-311+G(d,p)): A robust choice for general-purpose calculations. The + indicates the addition of diffuse functions on heavy atoms, which are essential for describing anions (like the carboxylate) and weak interactions. The (d,p) denotes polarization functions on heavy and hydrogen atoms, respectively, which are critical for describing the non-spherical electron distributions in chemical bonds and are non-negotiable for accurate results.

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed for systematically converging towards the complete basis set limit. The aug- prefix signifies the addition of diffuse functions to all atoms and is considered the gold standard for high-accuracy calculations of anions and interaction energies.[9] For heavier halogens like bromine and iodine, basis sets incorporating relativistic effects (pseudopotentials) are often necessary for quantitative accuracy.

-

Simulating Reality: Solvation Models

Most chemical and biological processes occur in solution. Computational models must account for the profound influence of the solvent.

-

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of solvation, making them ideal for geometry optimizations and pKa calculations.

-

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally very expensive, this method is necessary for studying specific solvent-solute interactions, such as hydrogen bonding, that are critical to a reaction mechanism.

Unraveling Physicochemical Properties: Protocols and Insights

This section details the theoretical investigation of key properties of halogenated propionic acids, providing both the "why" and the "how".

Conformational Analysis: Dictating Shape and Function

The three-dimensional shape of a molecule, determined by the rotation around its single bonds, is fundamental to its reactivity and biological function. Halogenated propionic acids, like perfluoropropionic acid, can exist as a mixture of several stable conformers (rotamers).[11]

-

Causality: The relative stability of conformers is governed by a delicate balance of steric repulsion (e.g., bulky halogen atoms clashing) and stereoelectronic effects (e.g., hyperconjugation, gauche effects). Theoretical calculations can precisely quantify these energy differences.[12][13]

-

Initial Structure: Build the 2D structure of the halogenated propionic acid and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

-

Identify Rotatable Bonds: Identify all significant single bonds (e.g., Cα-Cβ, C-COOH).

-

Potential Energy Surface (PES) Scan: Perform a "relaxed scan" by systematically rotating one dihedral angle (e.g., in 15° or 30° increments) while allowing all other geometric parameters to optimize at each step. This is done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently locate energy minima.

-

Isolate Minima: Identify the low-energy structures from the PES scan.

-

Full Optimization and Frequency Calculation: Re-optimize each unique low-energy conformer using a higher level of theory (e.g., ωB97X-D/aug-cc-pVTZ with an implicit solvent model).

-

Verify Minima & Analyze Energies: Confirm that each optimized structure is a true minimum by ensuring it has zero imaginary frequencies. Compare the relative electronic energies (or Gibbs free energies) to determine the global minimum and the Boltzmann population of each conformer at a given temperature.

Caption: Workflow for a computational conformational analysis.

Acidity: The Role of the Halogen

Halogens are electron-withdrawing groups, and their presence is expected to increase the acidity of the carboxylic acid (lower the pKa) by stabilizing the resulting carboxylate anion. Theoretical calculations can quantify this effect with high accuracy.

-

Causality in the Gas Phase: In the absence of solvent, the acidity trend for halogens is often I > Br > Cl > F.[3] This counterintuitive result is not due to inductive effects (which follow F > Cl > Br > I) but rather to the polarizability of the halogen. The large, soft electron cloud of iodine can be more easily distorted to stabilize the negative charge of the anion than the small, hard electron cloud of fluorine.[3][4]

-

Causality in Solution: In a polar solvent like water, the trend typically reverts to the expected F > Cl > Br > I. This is because the small, charge-dense fluoride ion is much more strongly solvated (stabilized) by water molecules than the larger iodide ion. The stabilizing effect of solvation outweighs the polarizability effect.[4]

Gas-phase acidity (GA) is the Gibbs free energy change (ΔG) for the reaction: HA(g) → H⁺(g) + A⁻(g).

-

Optimize Structures: Perform a full geometry optimization and frequency calculation for the neutral acid (HA) and its conjugate base (A⁻) at a high level of theory (e.g., M06-2X/aug-cc-pVTZ).

-

Extract Thermodynamic Data: From the output files, obtain the Gibbs free energies (or enthalpies for ΔH) for both species.

-

Calculate GA: Compute the GA using the formula: GA = G(H⁺) + G(A⁻) - G(HA) Note: The Gibbs free energy of the proton, G(H⁺), is a known thermal term (6.28 kcal/mol at 298.15 K).

| Compound | Halogen Position | Calculated Gas-Phase Acidity (kcal/mol) | Predicted Aqueous pKa | Key Stabilizing Factor |

| Propionic Acid | - | ~343 | ~4.87 | Alkyl Inductive Effect (destabilizing) |

| 2-Fluoropropionic Acid | α | Lower | Lower | Inductive Effect |

| 3-Fluoropropionic Acid | β | Lower | Lower | Inductive Effect |

| 2-Chloropropionic Acid | α | Lower | Lower | Inductive/Polarizability |

| 2-Iodopropionic Acid | α | Lowest (Gas) | Higher than F/Cl | Polarizability (Gas) / Solvation (Aq) |

Note: Absolute values are highly dependent on the level of theory. Trends are more reliable.

Reactivity and Mechanistic Pathways

Theoretical studies are exceptionally powerful for mapping the entire energy landscape of a chemical reaction, providing insights that are inaccessible to experiment. This includes characterizing the structures of short-lived transition states.

-

Causality: The reactivity of halogenated propionic acids is often dominated by the nature of the carbon-halogen bond.[5] For example, in nucleophilic substitution reactions, the C-X bond is the reactive site. The strength of this bond (C-F > C-Cl > C-Br > C-I) and the stability of the leaving group (I⁻ > Br⁻ > Cl⁻ > F⁻) are critical factors that computational chemistry can quantify. The famous Hell-Volhard-Zelinski reaction for α-halogenation proceeds via an enol or acid bromide intermediate, a pathway that can be fully modeled.[14]

-

Optimize Reactants and Products: Obtain the fully optimized structures of the reactants and products.

-

Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure based on the reactant and product geometries.

-

TS Optimization: Perform a transition state optimization calculation from the initial guess structure. This seeks a first-order saddle point on the potential energy surface.

-

Frequency Analysis: Perform a frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-X bond and formation of the C-Nucleophile bond).

-

Intrinsic Reaction Coordinate (IRC): To confirm the TS connects the desired reactants and products, run an IRC calculation. This involves following the path of the imaginary frequency downhill in both forward and reverse directions, which should lead to the optimized reactant and product minima.

Caption: A generic reaction coordinate diagram for nucleophilic substitution.

Applications in Drug Development and Environmental Science

The theoretical insights gained from the methods above have direct, practical applications.

Halogen Bonding in Drug Design

A halogen bond is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (called a σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein).[9][15] By substituting a halogen onto a propionic acid-based drug molecule, a new, highly directional binding interaction can be engineered to improve potency and selectivity.

-

Causality: The strength of the halogen bond generally follows I > Br > Cl > F.[9] Theoretical methods like DFT, combined with tools like Molecular Electrostatic Potential (MEP) surface analysis, can predict the existence and strength of these σ-holes and model their interaction with a target receptor.

Sources

- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural halogenated fatty acids: their analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ia800607.us.archive.org [ia800607.us.archive.org]

- 6. The effect of halogen atoms at propanoate anion on thermo physical, vibrational spectroscopy, chemical reactivity, biological properties of morpholinium propionate Ionic Liquid [ijabbr.com]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation | MDPI [mdpi.com]

- 12. Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 15. The nature of halogen...halide synthons: theoretical and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 3-Chlorotetrafluoropropionic Acid with Nucleophiles: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

3-Chlorotetrafluoropropionic acid (CF₂ClCF₂COOH) is a valuable fluorinated building block in modern drug discovery and materials science. Its unique electronic architecture, featuring a highly electron-deficient aliphatic chain capped by a reactive chlorine atom and a carboxylic acid, presents both opportunities and challenges for synthetic chemists. This guide provides an in-depth analysis of the molecule's reactivity towards nucleophiles, grounded in mechanistic principles and field-proven insights. We will explore the dual electrophilic nature of the molecule, dissect the factors governing reaction selectivity, and provide actionable protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

The Electronic Landscape: Understanding the Dual Electrophilic Nature

The reactivity of 3-Chlorotetrafluoropropionic acid is dominated by the profound electron-withdrawing inductive effect (-I) of the four fluorine atoms. This effect propagates along the carbon backbone, influencing two key positions: the carboxylic acid carbon (C1) and the chlorine-bearing carbon (C3).

-

Activation at C3: The fluorine atoms strongly polarize the C-C and C-Cl bonds, creating a significant partial positive charge (δ+) on C3. This renders the carbon highly susceptible to nucleophilic attack, facilitating the displacement of the chloride leaving group.

-

Enhanced Acidity at C1: The inductive effect also stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge, making the parent carboxylic acid significantly more acidic than its non-fluorinated counterparts.

This dual reactivity allows the molecule to act as a precursor to two distinct classes of compounds, depending on the reaction conditions chosen.

Figure 1: Dual electrophilic centers in 3-Chlorotetrafluoropropionic acid.

Reaction at the C3 Position: Aliphatic Nucleophilic Substitution

The primary synthetic utility of 3-Chlorotetrafluoropropionic acid often involves the displacement of the C3 chlorine atom. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The rate of this reaction is significantly influenced by the strength of the incoming nucleophile and the reaction conditions.

The general order of reactivity for alkyl halides in Sₙ2 reactions is I > Br > Cl >> F.[3] While chlorine is a moderately good leaving group, the powerful inductive effect of the vicinal difluoro group (-CF₂-) enhances the electrophilicity of the C3 carbon, making it more reactive than typical alkyl chlorides.

Key Nucleophile Classes and Their Products

The versatility of the C-Cl bond allows for the introduction of a wide range of functionalities.

| Nucleophile Class | Example Nucleophile | Reagent Type | Typical Product | Mechanistic Insight |

| O-Nucleophiles | Alkoxide (RO⁻) | Strong | 3-Alkoxy-tetrafluoropropionic acid | Reaction is typically fast. Requires anhydrous conditions to prevent side reactions with the carboxyl group. |

| N-Nucleophiles | Primary Amine (RNH₂) | Neutral/Weak | 3-Alkylamino-tetrafluoropropionic acid | Often requires heat or a non-nucleophilic base to neutralize the HCl byproduct. The amine acts as both nucleophile and base, potentially requiring >2 equivalents.[4] |

| Azide (N₃⁻) | Strong | 3-Azido-tetrafluoropropionic acid | A highly reliable Sₙ2 reaction. The azide product is a versatile intermediate for further synthesis (e.g., reduction to amines, click chemistry).[5] | |

| S-Nucleophiles | Thiolate (RS⁻) | Strong | 3-(Alkylthio)-tetrafluoropropionic acid | Thiolates are excellent nucleophiles.[6] The reaction is usually conducted by deprotonating a thiol (RSH) with a base like NaH or K₂CO₃ in situ. |

Table 1: Summary of Nucleophilic Substitution Reactions at the C3 Position.

Causality in Experimental Design: Solvent and Base Selection

The choice of solvent and base is critical for achieving high yields and selectivity.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred for Sₙ2 reactions.[2] They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive. Protic solvents like water or alcohols can solvate and deactivate the nucleophile through hydrogen bonding.[3]

-

Base: When using neutral nucleophiles like amines or thiols, a base is often required to scavenge the proton generated (in the case of RSH) or the HCl byproduct. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is an excellent choice as it will not compete with the primary nucleophile in attacking the C3 position. Stronger bases like sodium hydride (NaH) are used to fully deprotonate thiols to the more potent thiolate nucleophiles.[6]

Reaction at the C1 Position: Nucleophilic Acyl Substitution

Like all carboxylic acids, 3-Chlorotetrafluoropropionic acid can undergo nucleophilic acyl substitution.[7] However, the direct reaction with nucleophiles is often slow. The carboxylic acid is typically first converted into a more reactive derivative, such as an acyl chloride or an ester.[8][9]

Figure 2: Activation of the carboxyl group for nucleophilic acyl substitution.

-

Esterification: Can be achieved via Fischer esterification with an alcohol under acidic catalysis or, more efficiently, by first converting to the acyl chloride followed by reaction with an alcohol.[10]

-

Amidation: The most common method involves activating the carboxylic acid with a coupling agent (e.g., HATU, EDC) or converting it to the acyl chloride, followed by the addition of a primary or secondary amine.[11]

Selectivity: Directing the Nucleophile to the Desired Position

Controlling the site of reactivity is paramount. A nucleophile could potentially react at C1, C3, or simply deprotonate the acidic proton.

-

To Favor C3 Substitution: The most effective strategy is to deprotonate the carboxylic acid first using one equivalent of a non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA). The resulting carboxylate (R-COO⁻) is electron-rich and repels incoming nucleophiles, effectively "shutting down" reactivity at the C1 position. The reaction is then performed with the desired nucleophile, which will selectively attack the activated C3 position.

-

To Favor C1 Substitution: This requires converting the -COOH group into a better electrophile, such as an acyl chloride using thionyl chloride (SOCl₂).[9] This reaction is typically performed at low temperatures to minimize competing substitution at C3. The highly reactive acyl chloride can then be treated with a nucleophile (e.g., an alcohol or amine) to form the corresponding ester or amide.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and thorough characterization to ensure reaction success and product purity.

Protocol 1: Synthesis of Ethyl 3-(phenylthio)-2,2,3,3-tetrafluoropropionate

This two-step protocol demonstrates selective C3 substitution followed by esterification.

Step A: Nucleophilic Substitution with Thiophenol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (30 mL). Add 3-Chlorotetrafluoropropionic acid (5.0 g, 27.1 mmol).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 4.1 g, 29.8 mmol, 1.1 eq) portion-wise. Stir for 20 minutes until gas evolution ceases.

-

Nucleophile Addition: Add thiophenol (2.8 mL, 27.1 mmol, 1.0 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(phenylthio)-2,2,3,3-tetrafluoropropionic acid.

Step B: Fischer Esterification

-

Reaction Setup: Transfer the crude product from Step A to a 250 mL round-bottom flask. Add absolute ethanol (100 mL) and concentrated sulfuric acid (H₂SO₄, 0.5 mL, catalytic).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C). Stir for 12-18 hours. Monitor for the disappearance of the carboxylic acid starting material by TLC.

-

Workup: Cool the reaction mixture. Slowly neutralize the acid by adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to afford the pure ethyl ester.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Development

The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity.[12][13] 3-Chlorotetrafluoropropionic acid serves as a scaffold to introduce this valuable moiety. The ability to readily form new C-N, C-O, and C-S bonds allows for its integration into diverse molecular architectures, making it a powerful tool in the synthesis of novel active pharmaceutical ingredients (APIs).[14][15]

Conclusion

3-Chlorotetrafluoropropionic acid is a dichotomous reagent whose reactivity can be precisely controlled through the judicious choice of reaction conditions. By understanding the underlying electronic effects and the principles of nucleophilic substitution, chemists can selectively functionalize either the C3-Cl bond or the C1-carboxyl group. This control enables the rational design and synthesis of complex, highly functionalized fluorinated molecules for a wide range of applications, particularly in the development of next-generation pharmaceuticals.

References

-

DiRocco, D. A., et al. (2013). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters.

-

Chambers, R. D., et al. (2005). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate.

-

Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters.

-

Various Authors. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

-

Zaharia, V., et al. (2024). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. ResearchGate.

-

Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. SIUE Chemistry.

-

Kumar, A., & Singh, R. K. (2024). ALIPHATIC NUCLEOPHILIC SUBSTITUTION REACTION. International Research Journal of Chemistry.

-

Science Trove. (2021). Nucleophilic Substitution Reactions of Carboxylic Acid Derivatives. Oxford University Press.

-

Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. ACS Publications.

-

Various Authors. (2021). The nucleophilic substitution reactions of CH3ClCNOTf (s7) with... ResearchGate.

-

Google Patents. (1981). Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor. US4278808A.

-

Google Patents. (2013). Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid. CN103254058B.

-

Google Patents. (2014). 2,3,3,3-tetrafluoro propionic acid (I) synthesis method. CN103508875A.

-

Google Patents. (2017). A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters. CN106278887A.

-

Pathak, T. P., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

Amiewalan, A., et al. (2022). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.

-

Zhdankin, V. V. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

-

The Organic Chemistry Tutor. (2017). Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides. YouTube.

-

Google Patents. (1977). Process for preparing perfluoro-alkoxypropionic acid fluorides. CA1062268A.

-

The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.

-

Evans, M. (2023). Nucleophilic Acyl Substitution Reactions: General Concepts. YouTube.

-

Gultyai, V., et al. (2019). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI.

-

Chad's Prep. (2018). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube.

-

ChemSurvival. (2014). Synthesis; Reactions to Make Amines. YouTube.

-

The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube.

-

ChemicalBook. (2025). 3-CHLOROTETRAFLUOROPROPIONIC ACID. ChemicalBook.

-

Evans, M. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube.

-

Yaka, Y., et al. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA.

-

Gurd, F. R. (1977). The use of 3-bromopropionic acid for the determination of protein thiol groups. PubMed.

-

Google Sites. 3-Chloropropiophenone Market By Application.

-

Zhdankin, V. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

- 1. siue.edu [siue.edu]

- 2. petsd.org [petsd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MarketResearchNetwork - 3-Chloropropiophenone Market By Application [sites.google.com]

An In-Depth Technical Guide to the Solubility of 3-Chlorotetrafluoropropionic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of Halogenated Carboxylic Acids in Research and Development

In the realm of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical characterization. 3-Chlorotetrafluoropropionic acid, a halogenated carboxylic acid, presents a unique set of physicochemical properties that dictate its behavior in various solvent systems. This guide offers a comprehensive exploration of the solubility of 3-Chlorotetrafluoropropionic acid, providing both theoretical insights and practical methodologies for the researchers, scientists, and drug development professionals who work with this and similar molecules. While quantitative solubility data for this specific compound is not widely published, this guide will equip you with the foundational knowledge and experimental frameworks to determine its solubility in relevant organic solvents, ensuring the integrity and success of your scientific endeavors.

Physicochemical Profile of 3-Chlorotetrafluoropropionic Acid

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. 3-Chlorotetrafluoropropionic acid (C₃HClF₄O₂) is a structurally distinct compound with the following key characteristics:

| Property | Value | Source |

| Molecular Weight | 180.49 g/mol | [1] |

| Melting Point | 13°C (lit.) | [2] |

| Boiling Point | 131°C (lit.) | [2] |

| Density | 1.703 g/cm³ | [2] |

The presence of a carboxylic acid group imparts polarity and the capacity for hydrogen bonding, while the fluorine and chlorine atoms contribute to the molecule's electronegativity and overall size. These features suggest a nuanced solubility profile, with miscibility in some polar solvents and limited solubility in nonpolar environments.

Qualitative Solubility and Theoretical Considerations

Available literature indicates that 3-Chlorotetrafluoropropionic acid is soluble in water and alcohols[3]. This observation aligns with the principle of "like dissolves like," where the polar carboxylic acid group can interact favorably with the polar hydroxyl groups of alcohols and with water molecules through hydrogen bonding.

For other organic solvents, we can infer its likely solubility based on its structure:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are capable of dipole-dipole interactions and can accept hydrogen bonds. It is highly probable that 3-Chlorotetrafluoropropionic acid will exhibit good solubility in these solvents due to its polar nature.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the carboxylic acid group and the electronegative halogen atoms will likely lead to poor solubility in nonpolar solvents. The energy required to break the intermolecular forces between the 3-Chlorotetrafluoropropionic acid molecules would not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.

-

Ethers (e.g., Diethyl ether, THF): Ethers have an intermediate polarity and can act as hydrogen bond acceptors. It is expected that 3-Chlorotetrafluoropropionic acid will have moderate to good solubility in these solvents.

The following diagram illustrates the logical flow for predicting solubility based on solvent properties.

Caption: Predictive model for the solubility of 3-Chlorotetrafluoropropionic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive published quantitative data, an empirical approach is necessary to determine the precise solubility of 3-Chlorotetrafluoropropionic acid in specific organic solvents. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

3-Chlorotetrafluoropropionic acid (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system if appropriate.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-Chlorotetrafluoropropionic acid to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Causality: Starting with a supersaturated solution ensures that the solvent is fully saturated at the given temperature, leading to an accurate determination of the solubility limit.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. A sufficient equilibration time ensures that the concentration of the solute in the solvent is stable.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Causality: Centrifugation provides a clear separation of the saturated supernatant from the undissolved solid, which is essential for accurate sampling.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Causality: Filtration is a crucial step to prevent undissolved solute particles from artificially inflating the measured concentration.

-

-

Dilution and Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a pre-validated analytical method.

-

Causality: Dilution is often necessary to bring the concentration of the saturated solution into the working range of the analytical instrument, ensuring an accurate and precise measurement.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Chlorotetrafluoropropionic acid of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Applications in Drug Development and Synthesis

The solubility of halogenated compounds like 3-Chlorotetrafluoropropionic acid is a critical parameter in various stages of drug discovery and development. For instance, in organic synthesis, it is used as a reagent in the preparation of pharmaceuticals, pesticides, and dyes[3]. The choice of solvent for a reaction can significantly impact reaction rates, yields, and purity of the final product. In formulation science, understanding the solubility in different excipients is key to developing stable and bioavailable drug products. The use of chlorine in medicinal chemistry is a rapidly growing field, with many FDA-approved drugs containing chlorine[4].

Conclusion

While a comprehensive, publicly available database on the quantitative solubility of 3-Chlorotetrafluoropropionic acid in a wide array of organic solvents is currently limited, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this crucial parameter. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol, scientists can generate reliable solubility data to support their research and development activities. The principles and techniques outlined herein are broadly applicable to other halogenated carboxylic acids and are fundamental to sound scientific practice in the chemical and pharmaceutical industries.

References

-

3-Chloro-2-fluoro-propanoic acid | C3H4ClFO2 | CID 13781598 - PubChem. PubChem. [Link]

-

halogenated carboxylic acids: Topics by Science.gov. Science.gov. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Course Hero. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. StuDocu. [Link]

-

Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

- US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents.

-